6-(((Benzyloxy)carbonyl)amino)-2-oxaspiro[3.3]heptane-6-carboxylic acid
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Overview
Description
6-(((Benzyloxy)carbonyl)amino)-2-oxaspiro[33]heptane-6-carboxylic acid is a complex organic compound with a unique spirocyclic structureIts molecular formula is C16H19NO4, and it has a molecular weight of 289.33 g/mol .
Preparation Methods
The synthesis of 6-(((Benzyloxy)carbonyl)amino)-2-oxaspiro[3.3]heptane-6-carboxylic acid involves several steps. One common synthetic route includes the following steps:
Formation of the spirocyclic core: This step involves the cyclization of appropriate precursors to form the spirocyclic structure.
Introduction of the benzyloxycarbonyl group: This step involves the protection of the amino group with a benzyloxycarbonyl (Cbz) group.
Oxidation and carboxylation: The final steps involve oxidation and carboxylation to introduce the carboxylic acid functionality.
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to ensure high yield and purity .
Chemical Reactions Analysis
6-(((Benzyloxy)carbonyl)amino)-2-oxaspiro[3.3]heptane-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6-(((Benzyloxy)carbonyl)amino)-2-oxaspiro[3.3]heptane-6-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: This compound is used in the study of enzyme inhibitors and as a probe for understanding biological pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-(((Benzyloxy)carbonyl)amino)-2-oxaspiro[3.3]heptane-6-carboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, allowing the compound to interact with enzymes or receptors without undergoing immediate degradation. The spirocyclic structure provides rigidity and stability, enhancing its binding affinity to target molecules .
Comparison with Similar Compounds
Similar compounds to 6-(((Benzyloxy)carbonyl)amino)-2-oxaspiro[3.3]heptane-6-carboxylic acid include:
6-(Benzyloxy)spiro[3.3]heptane-2-carboxylic acid: This compound lacks the amino group and has different reactivity and applications.
6-(((tert-Butoxycarbonyl)amino)methyl)spiro[3.3]heptane-2-carboxylic acid: This compound has a tert-butoxycarbonyl group instead of a benzyloxycarbonyl group, affecting its chemical properties and applications.
6-(((Benzyloxy)carbonyl)amino)-2-(tert-butoxycarbonyl)-2-azaspiro[3.3]heptane-6-carboxylic acid: This compound has an additional tert-butoxycarbonyl group, providing different steric and electronic effects.
The uniqueness of this compound lies in its specific combination of functional groups and spirocyclic structure, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H17NO5 |
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Molecular Weight |
291.30 g/mol |
IUPAC Name |
6-(phenylmethoxycarbonylamino)-2-oxaspiro[3.3]heptane-6-carboxylic acid |
InChI |
InChI=1S/C15H17NO5/c17-12(18)15(7-14(8-15)9-20-10-14)16-13(19)21-6-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,16,19)(H,17,18) |
InChI Key |
VTOZAMHZSASFGU-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(C(=O)O)NC(=O)OCC3=CC=CC=C3)COC2 |
Origin of Product |
United States |
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